4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(3,4-DIETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl and pyrrole derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining substituted phenyl hydrazines with diketones.
Cyclization Reactions: Formation of the pyrrolopyrazole core through intramolecular cyclization.
Functional Group Modifications: Introduction of ethoxy, hydroxy, and propan-2-yloxy groups through nucleophilic substitution or other functionalization reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,4-DIETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3,4-DIETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrazoles with different substituents on the phenyl and pyrrole rings. Examples include:
- 4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 4-(3,4-DIETHOXYPHENYL)-3-(2-METHOXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 4-(3,4-DIETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C27H33N3O5 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H33N3O5/c1-5-33-21-13-12-18(16-22(21)34-6-2)26-23-24(19-10-7-8-11-20(19)31)28-29-25(23)27(32)30(26)14-9-15-35-17(3)4/h7-8,10-13,16-17,26,31H,5-6,9,14-15H2,1-4H3,(H,28,29) |
InChI Key |
GCQHKGRRRBPVLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCOC(C)C)NN=C3C4=CC=CC=C4O)OCC |
Origin of Product |
United States |
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